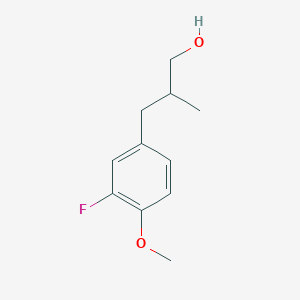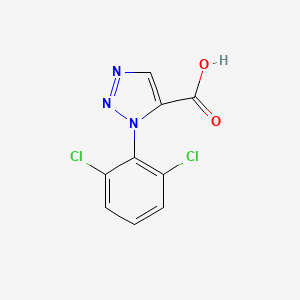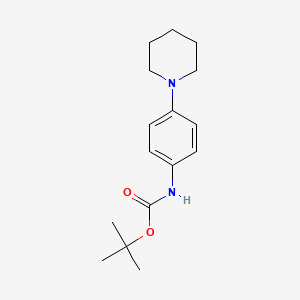
N-BOC 4-piperidinoanilina
Descripción general
Descripción
N-BOC 4-piperidinoaniline is an organic compound that belongs to the class of piperidines. It has a molecular weight of 276.38 . The IUPAC name of this compound is tert-butyl 4-(1-piperidinyl)phenylcarbamate .
Molecular Structure Analysis
The molecular formula of N-BOC 4-piperidinoaniline is C16H24N2O2 . The InChI code for this compound is 1S/C16H24N2O2/c1-16(2,3)20-15(19)17-13-7-9-14(10-8-13)18-11-5-4-6-12-18/h7-10H,4-6,11-12H2,1-3H3,(H,17,19) .Physical and Chemical Properties Analysis
N-BOC 4-piperidinoaniline is stored at refrigerated temperatures .Aplicaciones Científicas De Investigación
Síntesis de análogos de Fentanilo
N-BOC 4-piperidinoanilina: es un intermediario clave en la síntesis de opioides potentes como el fentanilo. El compuesto se utiliza para introducir el grupo piperidinoanilina en la estructura del fentanilo, lo cual es crucial para su actividad farmacológica . Este proceso implica varios pasos, incluyendo aminación reductora y acilación, para producir fentanilo y sus análogos.
Investigación farmacológica
El anillo de piperidina presente en This compound es una característica común en muchos productos farmacéuticos. Se puede utilizar para estudiar la farmacocinética y farmacodinamia de los fármacos basados en piperidina, ayudando a comprender cómo estos compuestos interactúan con los sistemas biológicos .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that this compound is used as a building block in the synthesis of various pharmaceuticals , which suggests that its targets could vary depending on the specific drug it’s used to create.
Mode of Action
N-BOC 4-piperidinoaniline is a Boc-protected compound. The Boc group (tert-butyl oxy carbonyl) is a protective group used in organic synthesis . It protects amines as less reactive carbamates during the synthesis process . The Boc group can be removed with mild acid, revealing the active amine group . This allows N-BOC 4-piperidinoaniline to interact with its targets in a controlled manner.
Análisis Bioquímico
Biochemical Properties
N-BOC 4-piperidinoaniline plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, including acetylcholinesterase, where it acts as an inhibitor . This interaction is crucial in studying the enzyme’s function and developing potential therapeutic agents for diseases like Alzheimer’s . The compound’s ability to form stable complexes with these biomolecules highlights its importance in biochemical research.
Cellular Effects
N-BOC 4-piperidinoaniline affects various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with acetylcholinesterase can alter neurotransmitter levels, impacting neuronal cell function and signaling . Additionally, the compound’s presence can modulate gene expression related to metabolic pathways, further affecting cellular metabolism .
Molecular Mechanism
At the molecular level, N-BOC 4-piperidinoaniline exerts its effects through binding interactions with biomolecules. It inhibits acetylcholinesterase by forming a stable complex with the enzyme, preventing the breakdown of acetylcholine . This inhibition leads to increased acetylcholine levels, which can enhance cholinergic signaling. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-BOC 4-piperidinoaniline can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions . Long-term studies have shown that its effects on cellular function can persist, with prolonged exposure leading to sustained changes in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of N-BOC 4-piperidinoaniline vary with different dosages in animal models. At low doses, it can effectively inhibit acetylcholinesterase without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dose-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
N-BOC 4-piperidinoaniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. These metabolic processes can influence the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, N-BOC 4-piperidinoaniline is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .
Subcellular Localization
N-BOC 4-piperidinoaniline’s subcellular localization is influenced by targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it may exert its biochemical effects. These localization patterns are critical for understanding the compound’s mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
tert-butyl N-(4-piperidin-1-ylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-13-7-9-14(10-8-13)18-11-5-4-6-12-18/h7-10H,4-6,11-12H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIQMNDLTPMGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1444111.png)
![2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole](/img/structure/B1444112.png)
![3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B1444113.png)
![{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine](/img/structure/B1444115.png)
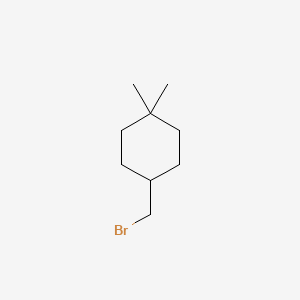


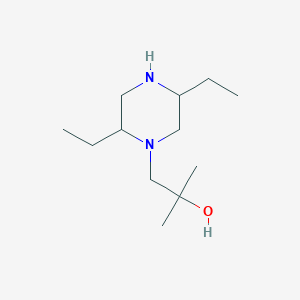

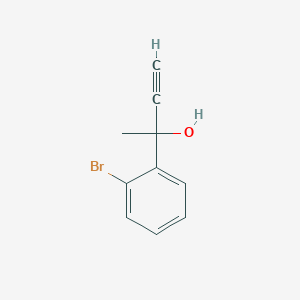
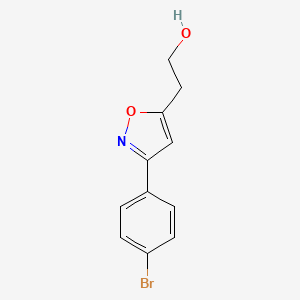
![1,1'-[Iminodi(methylene)]dicyclohexanol](/img/structure/B1444129.png)
